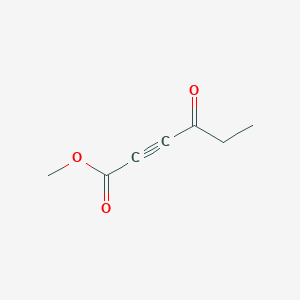
methyl 4-oxohex-2-ynoate
Vue d'ensemble
Description
methyl 4-oxohex-2-ynoate is an organic compound with the molecular formula C7H8O3. It is characterized by the presence of a keto group (4-oxo), an alkyne group (2-ynoic), and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-hex-2-ynoic acid methyl ester typically involves the reaction of hex-2-ynoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:
Reactants: Hex-2-ynoic acid and methanol
Catalyst: Sulfuric acid or hydrochloric acid
Conditions: Refluxing the mixture
Industrial Production Methods: In an industrial setting, the production of 4-oxo-hex-2-ynoic acid methyl ester may involve continuous flow reactors to ensure efficient mixing and reaction. The use of solid acid catalysts can also be employed to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions: methyl 4-oxohex-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products:
Oxidation: Hex-2-ynoic acid
Reduction: 4-Hydroxy-hex-2-ynoic acid methyl ester
Substitution: Hex-2-ynoic acid and methanol
Applications De Recherche Scientifique
methyl 4-oxohex-2-ynoate finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-oxo-hex-2-ynoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The keto and alkyne groups can participate in various biochemical pathways, leading to the modulation of enzyme activity and cellular processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Hex-2-ynoic acid: Shares the alkyne group but lacks the ester and keto groups.
4-Oxo-hexanoic acid: Contains the keto group but lacks the alkyne group.
Hex-4-en-2-ynoic acid: Contains both alkyne and alkene groups but lacks the ester group.
Uniqueness: methyl 4-oxohex-2-ynoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both keto and alkyne groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H8O3 |
|---|---|
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
methyl 4-oxohex-2-ynoate |
InChI |
InChI=1S/C7H8O3/c1-3-6(8)4-5-7(9)10-2/h3H2,1-2H3 |
Clé InChI |
IBVXAIZYCMSYMJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C#CC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
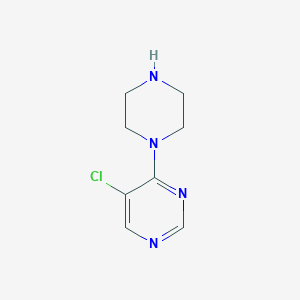
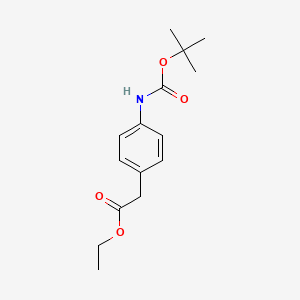
![2-[3-(Morpholin-4-yl)phenyl]acetic acid](/img/structure/B8743009.png)
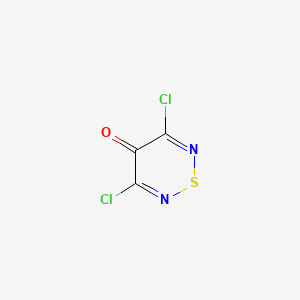
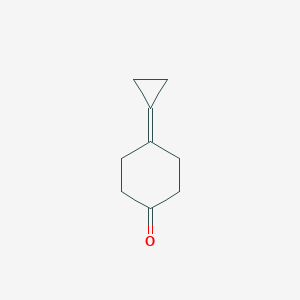
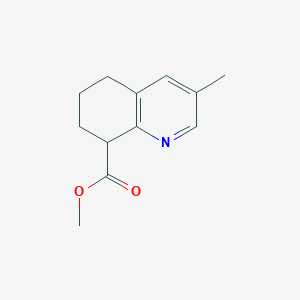
![1-Ethyl-N-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8743043.png)
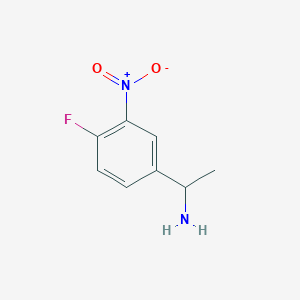
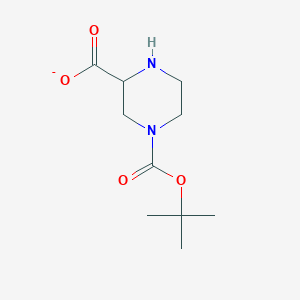
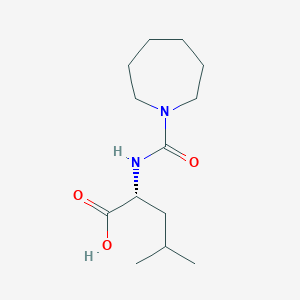
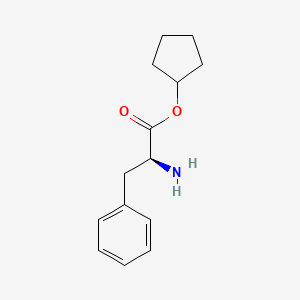
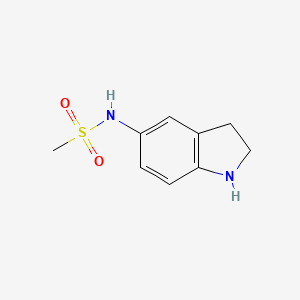
![3-Fluoro-4-[(methylamino)methyl]benzonitrile](/img/structure/B8743109.png)

